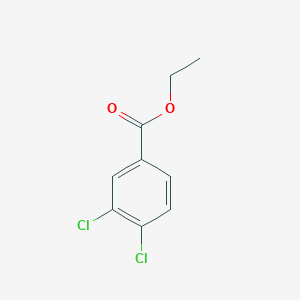
(E)-18-ethoxyoctadec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-18-ethoxyoctadec-3-ene is an organic compound characterized by its long carbon chain with an ethoxy group and a double bond in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-18-ethoxyoctadec-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with octadec-3-ene, which is then subjected to an ethoxylation reaction.
Ethoxylation: This reaction involves the addition of an ethoxy group (–OCH2CH3) to the octadec-3-ene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium ethoxide.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(E)-18-ethoxyoctadec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of ethoxyoctadecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy alcohols, aldehydes, or acids.
Reduction: Formation of ethoxyoctadecane.
Substitution: Formation of various substituted alkenes.
科学的研究の応用
(E)-18-ethoxyoctadec-3-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (E)-18-ethoxyoctadec-3-ene involves its interaction with specific molecular targets. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on the context of its application.
類似化合物との比較
Similar Compounds
Octadec-3-ene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxyoctadecane: Saturated version of (E)-18-ethoxyoctadec-3-ene, with different chemical properties.
Other Ethoxylated Alkenes: Compounds with similar structures but different chain lengths or positions of the ethoxy group.
Uniqueness
This compound is unique due to its specific combination of an ethoxy group and a trans double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
68920-66-1 |
|---|---|
分子式 |
C20H40O |
分子量 |
296.5 g/mol |
IUPAC名 |
(E)-18-ethoxyoctadec-3-ene |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h5-6H,3-4,7-20H2,1-2H3/b6-5+ |
InChIキー |
WBCCOWHDSAVXAO-AATRIKPKSA-N |
SMILES |
CCC=CCCCCCCCCCCCCCCOCC |
異性体SMILES |
CC/C=C/CCCCCCCCCCCCCCOCC |
正規SMILES |
CCC=CCCCCCCCCCCCCCCOCC |
Key on ui other cas no. |
68920-66-1 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



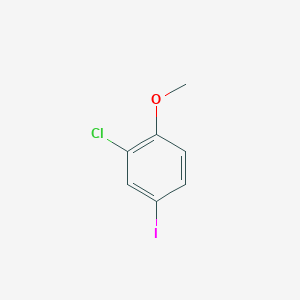


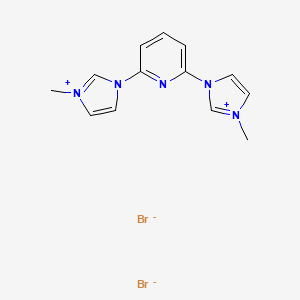
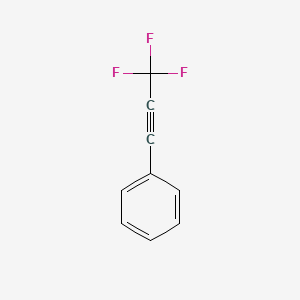

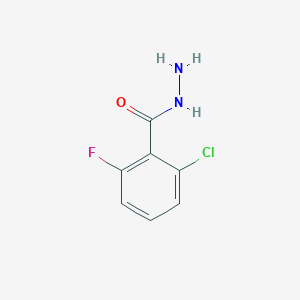
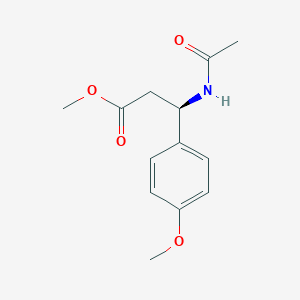
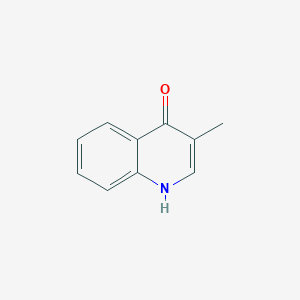

![4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde](/img/structure/B1599852.png)
